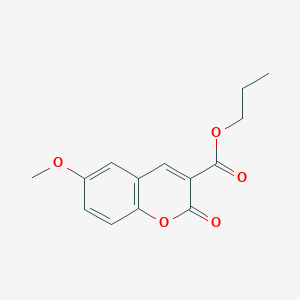

propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

propyl 6-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-6-18-13(15)11-8-9-7-10(17-2)4-5-12(9)19-14(11)16/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXNEZUEBSEARN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the esterification of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 6-hydroxy-2-oxo-2H-chromene-3-carboxylate

Reduction: 6-methoxy-2-hydroxy-2H-chromene-3-carboxylate

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate are best contextualized by comparing it to closely related chromene derivatives and esters. Below is a detailed analysis:

Structural Analogs in Chromene Carboxylates

6-Chloro-7-Isopropoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid

- Structural Differences :

- Substitution at positions 6 (chloro) and 7 (isopropoxy) instead of 6-methoxy.

- Carboxylic acid group at position 3 vs. a propyl ester.

- Physicochemical Properties :

- Molecular weight: 296.5 g/mol (vs. 262.26 g/mol for the target compound).

- Increased lipophilicity due to chlorine and isopropoxy groups, enhancing membrane permeability .

3-Oxo-3H-Benzo[f]Chromene-2-Carboxylic Acid Derivatives

- Structural Differences :

- Extended aromatic system (benzo[f]chromene vs. simpler chromene).

- Variable ester/amide groups at position 2.

Functional Group Comparisons

Propyl Rosethyl (1-(Ethoxymethyl)-2-Methoxybenzene)

- Structural Differences : Lacks the chromene core and carbonyl groups.

- Properties : Lower molecular weight (C₇H₁₄O₂ , 130.18 g/mol) and higher volatility, making it suitable for fragrance applications .

- Reactivity : The absence of the chromene ring reduces conjugation, limiting UV absorption and photostability compared to the target compound.

Methyl Paraben Structural Differences: A simple phenolic ester without fused rings.

Data Table: Key Comparisons

Biological Activity

Introduction

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of the coumarin family, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activities associated with propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is characterized by a chromene backbone with a methoxy group and a carboxylate ester. The molecular formula is with a molecular weight of approximately 220.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of 2H-chromene, including propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, exhibit significant antimicrobial properties. The mechanism of action involves the inhibition of bacterial and fungal growth through interaction with essential biochemical pathways.

Case Study: Antimicrobial Efficacy

A study demonstrated that propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate showed effective antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 30 |

| Escherichia coli | 20 | 40 |

| Candida albicans | 25 | 50 |

Anti-inflammatory Activity

In addition to its antimicrobial effects, propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

The compound appears to modulate signaling pathways involved in inflammation, particularly through the inhibition of nitric oxide (NO) production in activated macrophages.

Table 3: Anti-inflammatory Activity Data

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 5.12 |

| IL-6 | 8.26 |

| IL-1β | 7.45 |

Anticancer Properties

Propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate has also been explored for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings

A study on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a chemotherapeutic agent.

Table 4: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

Q & A

Basic: What are the common synthetic routes for propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves condensation reactions between 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid and propanol, facilitated by coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) . Alternatively, base-catalyzed esterification can be employed using sodium ethoxide or potassium carbonate in refluxing ethanol, with temperature control (60–80°C) to prevent side reactions . Critical factors include:

- Solvent selection : Polar aprotic solvents enhance reactivity.

- Catalyst purity : Trace moisture can hydrolyze intermediates, reducing yield.

- Workup : Acidic quenching followed by column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: How does the position of the methoxy substituent (e.g., 6-methoxy vs. 7-methoxy) influence the biological activity of chromene derivatives?

Methodological Answer:

The methoxy group’s position alters electronic distribution and steric interactions , impacting binding to biological targets. For example:

- 6-Methoxy derivatives (as in the target compound) exhibit enhanced antioxidant activity due to improved resonance stabilization of the chromene core .

- 7-Methoxy analogs show stronger anti-inflammatory effects by modulating COX-2 enzyme interactions .

To validate, researchers conduct SAR studies using analogs with varied substituent positions, followed by enzymatic assays (e.g., DPPH for antioxidants, ELISA for COX-2 inhibition) .

Advanced: What advanced spectroscopic or crystallographic techniques are recommended for resolving structural ambiguities in propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate derivatives?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves absolute configuration and intermolecular interactions. Use SHELX programs for refinement, particularly for analyzing hydrogen-bonding patterns (e.g., C–H···O interactions) .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking) critical for understanding packing behavior in crystals .

- 2D NMR (COSY, HSQC) : Assigns proton and carbon signals in complex regiochemical scenarios (e.g., distinguishing methoxy vs. ester carbonyl environments) .

Advanced: How can computational methods predict the reactivity or biological targets of propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the ester carbonyl is a reactive hotspot for hydrolysis .

- Molecular docking (AutoDock/Vina) : Screens against protein databases (e.g., PDB) to identify targets like tyrosine kinases or NADPH oxidase , with binding affinity scores (<i>K</i>d) validated via enzyme inhibition assays .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, using AMBER or GROMACS .

Advanced: How should researchers design experiments to address contradictory data in structure-activity relationship (SAR) studies of chromene derivatives?

Methodological Answer:

Contradictions often arise from varied assay conditions or substituent electronic effects . Mitigation strategies include:

- Standardized bioassays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidants) .

- Factorial design (Box-Behnken) : Optimizes synthesis parameters (e.g., temperature, catalyst ratio) to isolate substituent effects from process variables .

- Meta-analysis : Pool data from multiple studies, applying statistical tools (ANOVA, Tukey’s HSD) to identify outliers or trends .

Basic: What are the key steps for characterizing propyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate using spectroscopic methods?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify methoxy (δ 3.8–4.0 ppm, singlet) and ester carbonyl (δ 165–170 ppm) signals. Compare with analogs to confirm regiochemistry .

- IR spectroscopy : Confirm ester C=O stretch (~1740 cm<sup>−1</sup>) and chromene lactone (1680–1700 cm<sup>−1</sup>) .

- HRMS (ESI-TOF) : Validate molecular formula (C14H14O5) with <5 ppm error .

Advanced: How can researchers leverage microwave-assisted synthesis to improve the efficiency of producing this compound?

Methodological Answer:

Microwave irradiation accelerates esterification by enhancing dipole interactions. Protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.